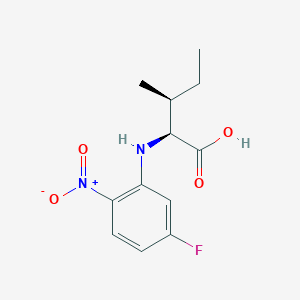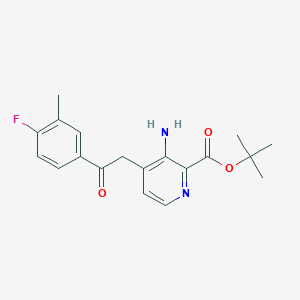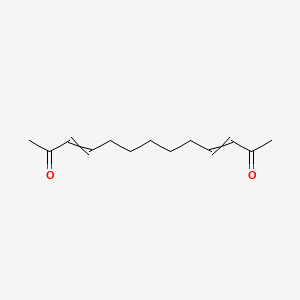
Trideca-3,10-diene-2,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-3,10-diene-2,12-dione is an organic compound with the molecular formula C13H20O2 It is characterized by the presence of two conjugated double bonds and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-3,10-diene-2,12-dione can be achieved through several methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . This method utilizes Grubbs catalysts (first- and third-generation) to facilitate the polymerization process. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening and process optimization can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trideca-3,10-diene-2,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Trideca-3,10-diene-2,12-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Trideca-3,10-diene-2,12-dione involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and ketone groups. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Trideca-3,10-diene-2,12-dione is unique due to its specific arrangement of conjugated double bonds and ketone groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
169892-08-4 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
trideca-3,10-diene-2,12-dione |
InChI |
InChI=1S/C13H20O2/c1-12(14)10-8-6-4-3-5-7-9-11-13(2)15/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
IQXNZTPVORQCIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCCCCCC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
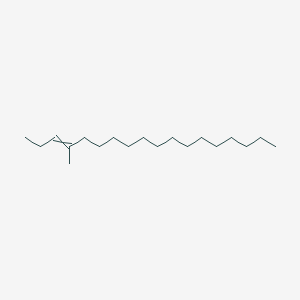
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

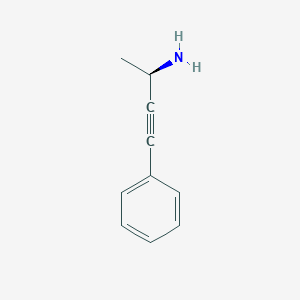
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
